
1-(3-Chloro-3-methylcyclobutyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloro-3-methylcyclobutyl)ethanone is an organic compound with the molecular formula C7H11ClO It is a cyclobutyl ketone derivative, characterized by the presence of a chlorine atom and a methyl group on the cyclobutane ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-3-methylcyclobutyl)ethanone typically involves the chlorination of cyclobutylmethyl ketone derivatives. One common method includes the use of metal catalysts such as aluminum chloride (AlCl3) in the presence of chlorine gas. The reaction is carried out under controlled temperatures to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
化学反应分析
Types of Reactions: 1-(3-Chloro-3-methylcyclobutyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclobutyl derivatives depending on the nucleophile used.
科学研究应用
1-(3-Chloro-3-methylcyclobutyl)ethanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(3-Chloro-3-methylcyclobutyl)ethanone involves its interaction with various molecular targets. The compound can act as an electrophile, participating in reactions with nucleophiles. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
相似化合物的比较
- 1-(3-Ethylcyclobutyl)ethanone
- 1-(3-Methylcyclobutyl)ethanone
- 1-(3-Chlorocyclobutyl)ethanone
Comparison: 1-(3-Chloro-3-methylcyclobutyl)ethanone is unique due to the presence of both a chlorine atom and a methyl group on the cyclobutane ring. This structural feature imparts distinct chemical reactivity and physical properties compared to its analogs. For instance, the chlorine atom increases the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions .
属性
分子式 |
C7H11ClO |
|---|---|
分子量 |
146.61 g/mol |
IUPAC 名称 |
1-(3-chloro-3-methylcyclobutyl)ethanone |
InChI |
InChI=1S/C7H11ClO/c1-5(9)6-3-7(2,8)4-6/h6H,3-4H2,1-2H3 |
InChI 键 |
HWZHEWLCCZGBCR-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1CC(C1)(C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


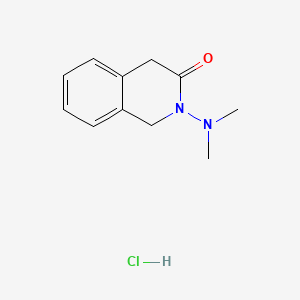
![7a-Ethoxy-6-methyl-2,3,5,7a-tetrahydrofuro[2,3-b]pyridine-3a(4H)-carbonitrile](/img/structure/B13810005.png)

![Methyl 2-oxabicyclo[3.1.0]hex-3-ene-4-carboxylate](/img/structure/B13810018.png)
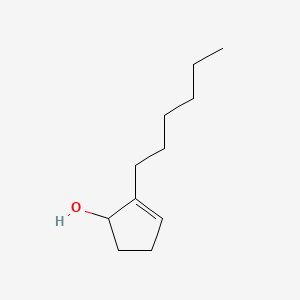
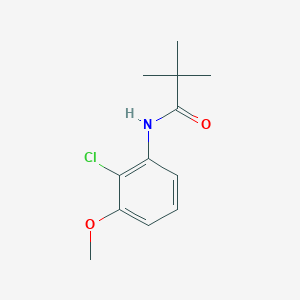
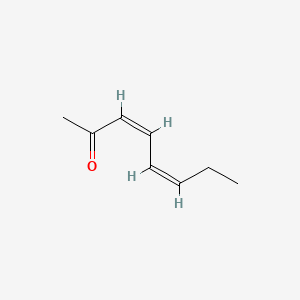
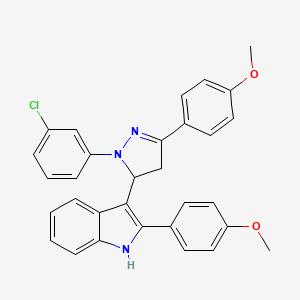
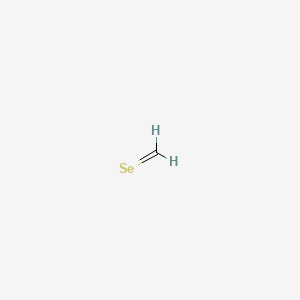
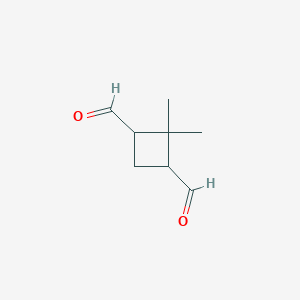
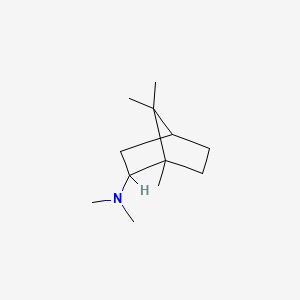
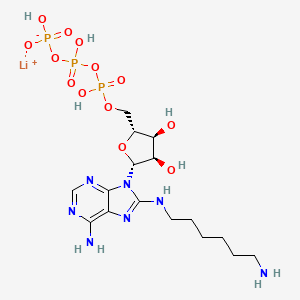
![11-Propyl-3-thioxo-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione](/img/structure/B13810093.png)
![Propanedinitrile, [methoxy(4-methoxyphenyl)methylene]-](/img/structure/B13810094.png)
